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molecular formula C9H5BrN2O2 B189721 5-Bromo-8-nitroisoquinoline CAS No. 63927-23-1

5-Bromo-8-nitroisoquinoline

Cat. No. B189721
M. Wt: 253.05 g/mol
InChI Key: ULGOLOXWHJEZNZ-UHFFFAOYSA-N
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Patent
US07595336B2

Procedure details

A solution of potassium nitrate (120 g, 1.2 mol) in conc. sulphuric acid (500 ml) was added to a mixture of 5-bromoisoquinoline (219.4 g, 1.05 mol) and conc. sulphuric acid (400 ml) at below 10° C. during 1.5 h. The reaction was poured out on ice (4 l) and was neutralised by addition of conc. ammonium hydroxide (2 l) and ice (4 l). The crystals were filtered and air dried. Yield 216.9 g (82%). Mp 129-130° C.
Name
potassium nitrate
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
219.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
4 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[K+].[Br:6][C:7]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:8]=1[CH:9]=[CH:10][N:11]=[CH:12]2.[OH-].[NH4+]>S(=O)(=O)(O)O>[Br:6][C:7]1[CH:16]=[CH:15][C:14]([N+:1]([O-:4])=[O:2])=[C:13]2[C:8]=1[CH:9]=[CH:10][N:11]=[CH:12]2 |f:0.1,3.4|

Inputs

Step One
Name
potassium nitrate
Quantity
120 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
219.4 g
Type
reactant
Smiles
BrC1=C2C=CN=CC2=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
[OH-].[NH4+]
Name
ice
Quantity
4 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was poured out on ice (4 l)
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
Smiles
BrC1=C2C=CN=CC2=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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